molecular formula C18H22N2O2 B2418436 Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate CAS No. 113247-25-9

Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate

Cat. No.: B2418436
CAS No.: 113247-25-9
M. Wt: 298.386
InChI Key: NNRKLQFGDYCULE-UHFFFAOYSA-N
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Description

Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate is a complex organic compound belonging to the class of beta-carbolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The unique spiro structure of this compound, which involves a cyclohexane ring fused to a beta-carboline moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate typically involves the Pictet-Spengler reaction, a well-known method for constructing beta-carboline frameworks. This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones, followed by cyclization to form the spiro structure. Common reagents used in this synthesis include isatins and tryptamines, with catalysts such as melamine-based microporous Schiff base network polymers .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of recoverable and reusable catalysts, such as chromium-coordinated Schiff base network polymers, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Commonly involves halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated spiro compounds.

Scientific Research Applications

Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane]-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-17(21)15-11-13-12-7-3-4-8-14(12)19-16(13)18(20-15)9-5-2-6-10-18/h3-4,7-8,15,19-20H,2,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRKLQFGDYCULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C3(N1)CCCCC3)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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